3,4-diphenyl-1H-pyrazol-5-amine
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Overview
Description
3,4-Diphenyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C15H13N3. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3,4-diphenyl-1H-pyrazol-5-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
The compound is a solid at room temperature , which might influence its absorption and distribution in the body.
Result of Action
Similar pyrazole derivatives have shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.
Action Environment
Similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 171 to 270 °c , suggesting that this compound might also be stable under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-1H-pyrazol-5-amine typically involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of chalcones with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
3,4-Diphenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but differs in the position of the phenyl groups.
4-Amino-3,5-diphenyl-1H-pyrazole: Contains an additional amino group at the 4-position.
1,3-Diphenyl-1H-pyrazole: Lacks the amino group present in 3,4-diphenyl-1H-pyrazol-5-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-diphenyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUMLMBTPMEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353171 |
Source
|
Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63633-46-5 |
Source
|
Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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